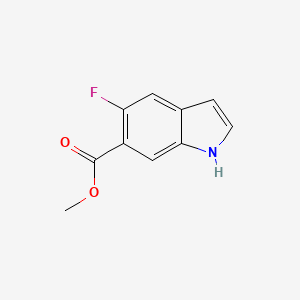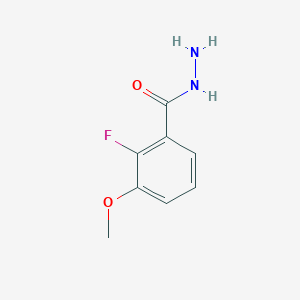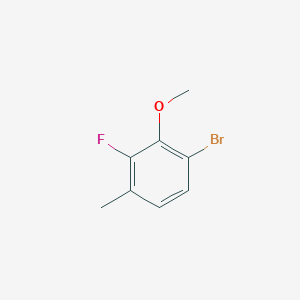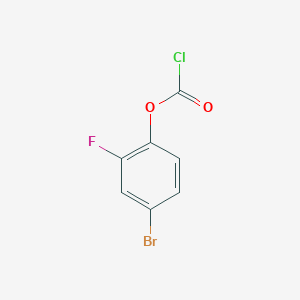
4-Bromo-2-fluorophenyl chloroformate
Overview
Description
4-Bromo-2-fluorophenyl chloroformate is a chemical compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its versatility and has shown promising results in drug development, pollution management, and manufacturing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromo-2-fluorophenyl chloroformate typically involves the reaction of 4-Bromo-2-fluorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:
4-Bromo-2-fluorophenol+Phosgene→4-Bromo-2-fluorophenyl chloroformate+HCl
The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic reaction. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluorophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-Bromo-2-fluorophenol and carbon dioxide.
Reduction: It can be reduced to 4-Bromo-2-fluorophenol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at low temperatures.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride are used in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Carbamates, carbonates, and thiocarbonates.
Hydrolysis: 4-Bromo-2-fluorophenol and carbon dioxide.
Reduction: 4-Bromo-2-fluorophenol.
Scientific Research Applications
4-Bromo-2-fluorophenyl chloroformate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: It is used in the modification of biomolecules such as proteins and peptides to study their structure and function.
Medicine: It is used in drug development for the synthesis of potential pharmaceutical compounds.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorophenyl chloroformate involves its reactivity as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic functional groups such as amines, alcohols, and thiols. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorophenyl isocyanate
- 4-Bromo-2-fluorophenyl carbamate
- 4-Bromo-2-fluorophenyl carbonate
Uniqueness
4-Bromo-2-fluorophenyl chloroformate is unique due to its chloroformate functional group, which imparts high reactivity towards nucleophiles. This makes it a valuable reagent in organic synthesis for the preparation of various derivatives. In comparison, similar compounds such as 4-Bromo-2-fluorophenyl isocyanate and 4-Bromo-2-fluorophenyl carbamate have different functional groups, leading to different reactivity and applications .
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBIFSSEGLZDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


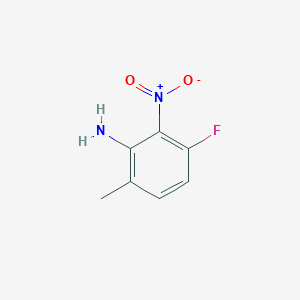
![Ethyl 2-hydroxypyrido[2,3-b]pyrazine-3-carboxylate](/img/structure/B1446489.png)
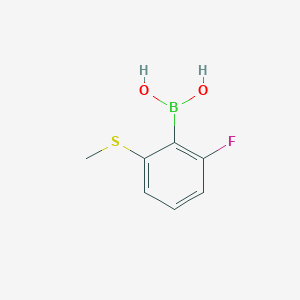
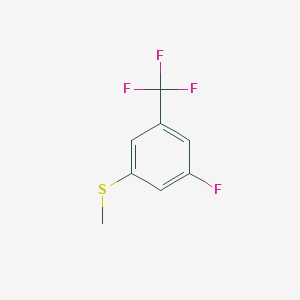



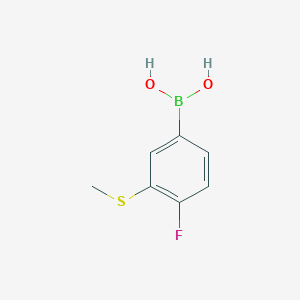
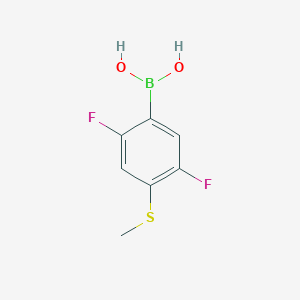
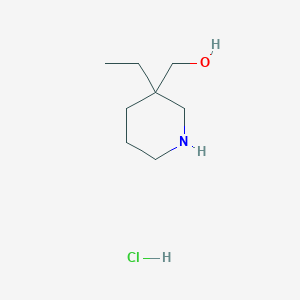
![Ethyl 5-aminomethyl-imidazo[1,5-a]pyridine-1-carboxylate hydrochloride](/img/structure/B1446506.png)
